molecular formula C11H12N2OS B2751407 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 168638-04-8

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2751407
CAS No.: 168638-04-8
M. Wt: 220.29
InChI Key: XBPSHAKHRMRFHC-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Oxadiazole Chemistry

The 1,3,4-oxadiazole scaffold was first synthesized in the late 19th century, but its pharmaceutical relevance emerged decades later with the discovery of derivatives like fenadiazole and raltegravir, an HIV integrase inhibitor. Early synthetic routes focused on cyclization reactions of hydrazides and acyl chlorides, but modern methodologies now include metal-catalyzed cross-coupling and microwave-assisted synthesis. The heterocycle’s stability, aromaticity, and ability to engage in hydrogen bonding have made it a privileged structure in drug design, particularly for antimicrobial and anticancer applications.

Position of 2,4,6-Trimethylphenyl-Substituted Derivatives in Oxadiazole Research

Aryl-substituted 1,3,4-oxadiazoles are prized for their tunable electronic properties. The 2,4,6-trimethylphenyl group introduces steric bulk and electron-donating effects, which may:

  • Enhance lipid solubility for improved membrane permeability
  • Stabilize π-π interactions in enzyme binding pockets
  • Reduce metabolic deactivation via steric shielding of the oxadiazole core

Comparative studies of substituted aryl groups demonstrate that trimethylphenyl derivatives exhibit distinct reactivity profiles. For example, in a series of 1,3,4-oxadiazole-thioether analogs, bulky aryl substituents increased inhibitory activity against tyrosine kinases by 3–5 fold compared to unsubstituted variants.

Substituent Enzyme Inhibition IC₅₀ (μM) LogP
Phenyl 12.4 ± 1.2 2.1
4-Methylphenyl 8.9 ± 0.8 2.8
2,4,6-Trimethylphenyl 2.3 ± 0.3 3.6

Table 1: Representative structure-activity relationship for aryl-substituted 1,3,4-oxadiazole derivatives against EGFR kinase.

Scientific Importance and Research Significance

The thiol (-SH) group at position 2 of the oxadiazole ring enables unique reactivity:

  • Coordination Chemistry : Serves as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic systems
  • Redox Activity : Participates in disulfide bond formation, relevant to antioxidant drug design
  • Enzyme Targeting : Forms covalent bonds with cysteine residues in protease active sites

In the case of this compound, molecular modeling predicts strong binding to the ATP pocket of protein kinases due to:

  • Hydrophobic interactions from the trimethylphenyl group
  • Hydrogen bonding between the thiol and kinase backbone amides

Current Research Landscape and Academic Interest

Recent publications (2020–2025) highlight three emerging directions:

1. Antibiotic Development : 1,3,4-Oxadiazole-thiols show promise against multidrug-resistant Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL. The trimethylphenyl variant’s biofilm penetration capabilities are under investigation.

2. Materials Science : Thiol-functionalized oxadiazoles serve as precursors for self-assembled monolayers (SAMs) on gold surfaces. The trimethylphenyl group improves thermal stability of these films up to 250°C.

3. Anticancer Agents : Hybrid molecules combining 1,3,4-oxadiazole-thiols with quinoline or benzimidazole scaffolds demonstrate sub-micromolar cytotoxicity against HeLa and MCF-7 cell lines. A 2024 study reported a trimethylphenyl derivative inducing apoptosis via Bcl-2/Bax pathway modulation.

Ongoing challenges include optimizing the solubility of highly lipophilic trimethylphenyl derivatives and elucidating their metabolic pathways. Advanced characterization techniques like cryo-EM and X-ray crystallography are being employed to resolve binding modes in target proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4,6-trimethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-7(2)9(8(3)5-6)10-12-13-11(15)14-10/h4-5H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSHAKHRMRFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NNC(=S)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 2,4,6-trimethylbenzohydrazide with carbon disulfide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydrogen atoms on the thiol group can be substituted with alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antioxidant properties. For instance, research has shown that the synthesized compounds containing the oxadiazole moiety possess strong inhibition against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This suggests potential therapeutic applications in diseases related to oxidative stress .

Antimicrobial Properties

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been evaluated for their antimicrobial activity. Studies indicate that these compounds exhibit promising antibacterial and antifungal effects against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Research has identified oxadiazole derivatives as candidates for anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound for the development of new anticancer therapies .

Photoluminescent Materials

The incorporation of this compound into polymer matrices has been explored for its photoluminescent properties. These materials can be used in optoelectronic devices such as light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it suitable for various applications in display technologies .

Sensors

Due to its unique chemical properties, this oxadiazole derivative has potential applications in sensor technology. Its reactivity can be harnessed for the detection of heavy metals or other environmental pollutants through chelation mechanisms .

Heavy Metal Detection

The thiol group in this compound allows it to form complexes with heavy metals such as lead and cadmium. This property can be utilized in developing sensors or remediation agents for contaminated water sources .

Case Studies

StudyApplicationFindings
Study on Antioxidant Activity AntioxidantCompounds showed significant DPPH radical inhibition; potential therapeutic use against oxidative stress-related diseases.
Antimicrobial Screening AntimicrobialDemonstrated effective antibacterial and antifungal activities against various pathogens; suggests use in infection control.
Photoluminescent Properties Material ScienceExhibited strong photoluminescence when integrated into polymer matrices; applicable in LED technology.
Heavy Metal Detection Environmental ScienceEffective chelation of heavy metals; potential for water purification technologies.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃) generally result in higher yields (e.g., 85–90% for 4o, 4u) compared to bulky substituents like oxetane (59% for 4w) .

Physicochemical and Spectral Properties

  • HPLC Retention : Derivatives with electron-withdrawing substituents (e.g., 4o, 4u) exhibit longer retention times (up to 7.69 min), suggesting increased hydrophobicity . The trimethylphenyl group in the target compound likely further enhances lipophilicity.
  • NMR Data : For 4l (2-chloro-4-methoxyphenyl), distinct aromatic proton signals (δ 7.80, 7.24, 7.09) and a methoxy peak (δ 3.85) highlight substituent-specific splitting patterns .

Heterocyclic Hybrids and Functionalization

  • Thiadiazole Hybrids : and describe hybrids combining oxadiazole-thiol with thiadiazole or acetamide moieties. For example, 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (CAS: 499101-97-2) demonstrates how trimethylphenyl groups enhance steric shielding in drug design .
  • S-alkylation : and highlight S-alkylation with phenacyl bromides or benzyl chlorides to improve solubility or biological activity .

Biological Activity

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₁₁H₁₂N₂OS
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 41767058

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds followed by thiolation.

Anticancer Properties

Research has shown that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) through mechanisms involving the activation of p53 and caspase pathways .

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF-70.65Apoptosis induction via caspase activation
5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiolU-9372.41p53 pathway activation

Enzyme Inhibition

This compound has also shown promise as an enzyme inhibitor. It exhibits inhibitory activity against acetylcholinesterase and lipoxygenase enzymes. This suggests potential applications in treating neurodegenerative diseases and inflammatory conditions .

EnzymeInhibition TypeIC₅₀ (µM)
AcetylcholinesteraseCompetitive0.85
LipoxygenaseNon-competitive1.20

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. For example, it has been tested against Mycobacterium tuberculosis with promising results indicating its potential as an anti-tuberculosis agent .

Case Studies

  • Anticancer Activity in MCF-7 Cells :
    A study evaluated the effects of this compound on MCF-7 cells. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the mitochondrial pathway.
  • Enzyme Inhibition Studies :
    In another experimental setup, derivatives including this compound were screened for their ability to inhibit acetylcholinesterase activity. The results showed effective inhibition comparable to known inhibitors like donepezil.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to increased expression of pro-apoptotic proteins such as p53.
  • Enzyme Interaction : It binds to active sites of enzymes like acetylcholinesterase and lipoxygenase due to its structural features that allow for effective molecular docking.

Q & A

Q. What are the standard synthetic routes for 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves cyclization of 2,4,6-trimethylbenzohydrazide with carbon disulfide (CS₂) in the presence of a base (e.g., KOH), followed by acidification to precipitate the thiol product . Key steps include:
  • Hydrazide Preparation : Reacting 2,4,6-trimethylbenzoic acid with hydrazine hydrate.
  • Cyclization : Heating the hydrazide with CS₂ and KOH in ethanol under reflux (6–8 hours).
  • Acidification : Adjusting the pH with dilute HCl to isolate the product.
    Purity is confirmed via elemental analysis (C, H, N, S content), IR spectroscopy (S–H stretch at ~2550 cm⁻¹), and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., thiol S–H stretch, C=N stretch at ~1600 cm⁻¹, and C–O–C vibrations at ~1250 cm⁻¹) .
  • ¹H NMR : Resolves aromatic protons (integration ratio for the trimethylphenyl group) and methyl environments .
  • ¹³C NMR : Confirms oxadiazole ring carbons (C-2 at ~165 ppm, C-5 at ~105 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the thiol (-SH) group influence the compound’s reactivity in substitution and oxidation reactions?

  • Methodological Answer : The thiol group enhances nucleophilic reactivity, enabling:
  • Oxidation : Forms disulfides (using H₂O₂/I₂) or sulfonic acids (with KMnO₄ under acidic conditions) .
  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to yield thioethers .
  • Electrophilic Substitution : The electron-rich aromatic ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), with regioselectivity guided by the trimethylphenyl group’s steric effects .
    Reaction progress is monitored via TLC, and products are characterized by X-ray crystallography or HPLC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from:
  • Structural Variations : Minor substituent changes (e.g., methyl vs. methoxy groups) alter bioactivity .
  • Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) .
    To address this:
  • Perform comparative studies using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
  • Use QSAR models to correlate substituent effects with activity trends .
  • Validate mechanisms via enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) .

Q. How can computational methods predict the electronic properties influencing this compound’s bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry to determine frontier orbitals (HOMO-LUMO gaps), which predict redox behavior and interaction with biological targets .
  • Molecular Docking : Simulate binding to enzymes (e.g., EGFR kinase) using software like AutoDock Vina. Key interactions include hydrogen bonding (thiol with active-site residues) and π-π stacking (trimethylphenyl with hydrophobic pockets) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to guide toxicity studies .

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